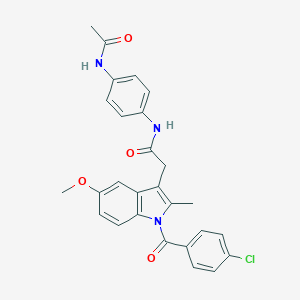

N-(4-Acetamidophenyl)indomethacin Amide

Overview

Description

WAY-267777: , also known by its chemical name N-(4-acetamidophenyl)-Indomethacin amide , is a fascinating molecule that combines features of both indomethacin (a nonsteroidal anti-inflammatory drug) and an acetamidophenyl group. Let’s explore its characteristics further.

Preparation Methods

Synthetic Routes:: The synthetic preparation of WAY-267777 involves the following steps:

Indomethacin Derivatization: Starting from indomethacin, the acetamidophenyl group is introduced through a nucleophilic substitution reaction.

Amide Formation: The amide linkage is formed by reacting the indomethacin derivative with an appropriate amine (such as acetamidophenylamine).

- Solvents: Commonly used solvents include dichloromethane, dimethylformamide (DMF), or acetonitrile.

- Reagents: Acetamidophenylamine, coupling agents (e.g., EDC/HOBt), and base (e.g., triethylamine).

- Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

- Isolation: WAY-267777 can be purified by column chromatography or recrystallization.

Industrial Production:: While industrial-scale production details are proprietary, the synthesis likely involves optimization for yield, scalability, and cost-effectiveness.

Chemical Reactions Analysis

WAY-267777 undergoes various chemical reactions:

Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to regenerate indomethacin.

Oxidation: The indomethacin portion may undergo oxidation (e.g., by peroxides) to form related compounds.

Substitution: The acetamidophenyl group can participate in nucleophilic substitution reactions.

Major Products:

WAY-267777 itself: The desired product.

Indomethacin: The parent compound.

Scientific Research Applications

Analgesic Properties

Research indicates that N-(4-Acetamidophenyl)indomethacin amide can provide significant analgesic effects. By inhibiting both COX enzymes and FAAH, this compound may offer a synergistic effect that enhances pain relief while potentially reducing gastrointestinal side effects commonly associated with NSAIDs .

Case Study: Efficacy in Animal Models

In a study involving animal models of inflammatory pain, this compound demonstrated a marked reduction in pain responses compared to controls. The results suggested a higher potency than standard indomethacin formulations, indicating its potential as a more effective analgesic agent .

Antitumor Activity

Recent investigations into the anticancer properties of this compound have shown promising results. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, particularly those expressing cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Case Study: CDK Inhibition

A study assessing the cytotoxic effects of this compound on CDK-related pathways found that it effectively inhibited CDK2 and CDK9 activity, leading to reduced viability in cancer cell lines such as ovarian cancer and neuroblastoma. The compound exhibited IC50 values in the low micromolar range, indicating its potential as a selective anticancer agent .

Comparative Analysis of Efficacy

The following table summarizes the comparative efficacy of this compound against traditional NSAIDs and other CDK inhibitors:

| Compound | Mechanism of Action | IC50 (µM) | Targeted Enzyme/Pathway | Application Area |

|---|---|---|---|---|

| This compound | COX & FAAH inhibition | 0.5-2 | COX-1, COX-2, FAAH | Pain Management |

| Indomethacin | COX inhibition | 1-5 | COX-1, COX-2 | Pain Management |

| Imidazole-4-N-acetamide derivatives | CDK inhibition | 0.1-0.5 | CDK1, CDK2 | Cancer Therapy |

Mechanism of Action

COX Inhibition: Similar to indomethacin, WAY-267777 likely inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

Other Targets: It may interact with additional molecular pathways.

Comparison with Similar Compounds

WAY-262611: Another Wnt/β-catenin agonist, distinct from WAY-267777.

Indomethacin: The parent compound, lacking the acetamidophenyl group.

Biological Activity

N-(4-Acetamidophenyl)indomethacin amide, also referred to as N-4-AIA, is a synthetic derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound has gained attention for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and comparative efficacy through various studies.

This compound is characterized by its acetamidophenyl group which enhances its selectivity for COX-2 over COX-1. The molecular formula is C₁₅H₁₄N₂O₃, with a molecular weight of approximately 270.28 g/mol. The compound acts as a reversible inhibitor of COX-2, leading to a significant reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Key Mechanism

- Selective Inhibition : N-4-AIA exhibits an IC50 value of 0.12 µM for COX-2 and shows minimal inhibition (>66 µM) for COX-1, indicating its high selectivity for COX-2 .

- Reversible Binding : The reversible nature of its binding allows for controlled therapeutic effects while minimizing adverse reactions associated with irreversible inhibitors .

Biological Activity and Therapeutic Applications

This compound has demonstrated significant anti-inflammatory properties across various experimental models. Its selectivity for COX-2 makes it particularly advantageous in treating inflammatory conditions without the gastrointestinal side effects commonly associated with traditional NSAIDs.

Anti-inflammatory Effects

In preclinical studies, N-4-AIA has shown promising results in reducing inflammation:

- Carrageenan-Induced Edema : In animal models, oral administration of N-4-AIA significantly reduced edema in the carrageenan-induced foot pad assay, showcasing its anti-inflammatory efficacy .

| Study Type | Model | Result |

|---|---|---|

| In vivo | Carrageenan-induced edema | Significant reduction in edema volume |

| In vitro | Recombinant COX enzymes | IC50 for COX-2: 0.12 µM; COX-1: >66 µM |

Comparative Analysis with Other Compounds

This compound's unique profile allows it to be compared with other NSAIDs and COX inhibitors:

| Compound Name | Selectivity | Mechanism of Action | Notable Features |

|---|---|---|---|

| Indomethacin | Non-selective | Inhibits both COX-1 and COX-2 | Known for gastrointestinal side effects |

| N-(4-Hydroxyphenyl)indomethacin amide | Selective | Reversible COX-2 inhibitor | Hydroxyl group may enhance solubility |

| N-(4-Methylphenyl)indomethacin amide | Selective | Reversible COX-2 inhibitor | Methyl group may affect binding affinity |

| This compound | Selective | Reversible COX-2 inhibitor | Minimized gastrointestinal complications |

Case Studies and Research Findings

Research has explored not only the anti-inflammatory properties but also potential antiviral activities associated with indomethacin derivatives:

- Antiviral Mechanisms : Indomethacin has been explored for its antiviral properties against SARS-CoV-2 and other viruses. It is suggested that indomethacin may exert effects independent of its COX-inhibitory activity .

- Cognitive Effects : A study indicated that indomethacin improved spatial memory in aging rats, suggesting potential neuroprotective effects that could be relevant for this compound as well .

Q & A

Basic Research Questions

Q. What is the mechanism of action of N-(4-Acetamidophenyl)indomethacin Amide, and how can its selectivity for COX-2 be experimentally validated?

- Methodological Answer: The compound acts as a selective reversible COX-2 inhibitor. To validate selectivity, perform in vitro enzyme inhibition assays using recombinant human COX-1 and COX-2 isoforms. Measure IC₅₀ values via fluorescence polarization or colorimetric methods (e.g., PGHS activity assay). Compare inhibition ratios (COX-2/COX-1) to confirm selectivity. Reference compounds like Vioxx (selective COX-2) and Naproxen (nonselective) should be included for benchmarking .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer: Use spectroscopic techniques:

- ¹H-NMR (DMSO-d₆): Verify aromatic protons (δ 6.6–7.15 ppm), methyl groups (δ 2.2 ppm), and amide NH (δ 10.58 ppm).

- IR : Confirm amide C=O stretches (~1654 cm⁻¹) and absence of ester C=O (~1711 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks matching the molecular formula (C₂₆H₂₃N₃O₄; exact mass 441.17 g/mol). Recrystallization from ethyl acetate/ether ensures purity .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer: Store lyophilized solid at -20°C under inert gas (argon) to prevent hydrolysis. Use desiccants to avoid moisture absorption. For long-term stability (>5 years), aliquot in amber vials and minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

- Methodological Answer: Employ carbodiimide-mediated amide coupling (e.g., DCC or SiliaBondCarbodiimide) under anhydrous conditions. Reflux indomethacin with 4-acetamidoaniline in dry xylene/pyridine (60 mins, 110°C). Monitor reaction progress via TLC (hexane:ethyl acetate 3:1). Purify via silica gel chromatography (gradient elution) or recrystallization from ethanol/ether mixtures. Yields >90% are achievable with rigorous exclusion of moisture .

Q. What strategies resolve contradictions in reported COX-2 selectivity data for this compound?

- Methodological Answer: Discrepancies may arise from assay conditions (enzyme source, pH, substrate concentration). Standardize protocols:

- Use identical recombinant COX isoforms (e.g., human, expressed in baculovirus).

- Normalize data to internal controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).

- Validate findings with orthogonal methods (e.g., whole-blood assays measuring PGE₂ production) .

Q. How do structural modifications of the amide group in indomethacin derivatives influence COX-2 binding affinity?

- Methodological Answer: Conduct SAR studies by synthesizing analogs (e.g., N-pyridyl or N-alkyl variants). Use molecular docking (AutoDock Vina) to model interactions with COX-2's hydrophobic pocket (PDB: 3NT1). Key residues: Arg120, Tyr355. Validate predictions with MD simulations (GROMACS) to assess binding stability. In vitro IC₅₀ data correlate with computational ΔG values .

Q. What in vitro assays are most robust for evaluating COX-2 inhibition potency and selectivity?

- Methodological Answer:

- Fluorescence Polarization : Monitor competitive binding using a COX-2-specific fluorescent probe (e.g., FL-COX-2).

- Oxygen Consumption Assay : Measure COX peroxidase activity via oxygen electrode.

- Western Blot : Quantify COX-2 protein levels in LPS-stimulated macrophages (RAW 264.7 cells) .

Q. How can off-target effects of this compound be systematically profiled?

- Methodological Answer: Use proteome-wide affinity pulldown with immobilized compound and LC-MS/MS identification of bound proteins. Validate hits with SPR (Biacore) for binding kinetics. Prioritize targets with functional assays (e.g., kinase inhibition panels) .

Q. What computational approaches predict the pharmacokinetic profile of this compound?

- Methodological Answer:

- ADMET Prediction : SwissADME for logP, solubility, and BBB permeability.

- CYP450 Metabolism : Use Schrödinger’s MetaSite to identify metabolic hotspots (e.g., acetamide hydrolysis).

- MD Simulations : Assess plasma protein binding (e.g., albumin) via GROMACS .

Q. How can in vivo efficacy be evaluated in rodent models of inflammation?

- Methodological Answer:

- Carrageenan-Induced Paw Edema : Administer compound (10 mg/kg, oral) 1 hr pre-carrageenan. Measure paw volume (plethysmometer) at 0, 2, 4, 6 hrs.

- Collagen-Induced Arthritis (CIA) : Dose daily for 21 days; score joint inflammation and histopathology (H&E staining). Compare to indomethacin (positive control) .

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN3O4/c1-16-23(15-26(33)30-21-10-8-20(9-11-21)29-17(2)32)24-14-22(35-3)12-13-25(24)31(16)27(34)18-4-6-19(28)7-5-18/h4-14H,15H2,1-3H3,(H,29,32)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMUUPNNEPVQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399202 | |

| Record name | N-(4-Acetamidophenyl)indomethacin Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261766-23-8 | |

| Record name | N-(4-Acetamidophenyl)indomethacin Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.